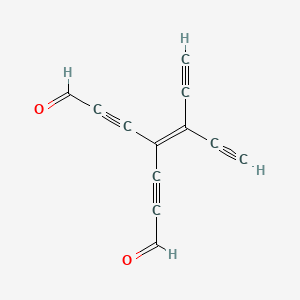
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is a complex organic compound characterized by its unique structure featuring multiple triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial typically involves multi-step organic reactions. One common method includes the coupling of appropriate diynes under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in a range of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Catalysts such as palladium or copper are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s reactivity makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial exerts its effects involves its ability to participate in various chemical reactions. The multiple triple bonds in its structure make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
類似化合物との比較
Similar Compounds
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile: This compound is similar in structure but contains nitrile groups instead of aldehyde groups.
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynediamine: Another similar compound, differing by the presence of amine groups.
Uniqueness
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is unique due to its specific arrangement of triple bonds and aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and materials science.
特性
CAS番号 |
823813-80-5 |
|---|---|
分子式 |
C12H4O2 |
分子量 |
180.16 g/mol |
IUPAC名 |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2,9-10H |
InChIキー |
MIBDWVRIIYUEJY-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#CC=O)C#CC=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


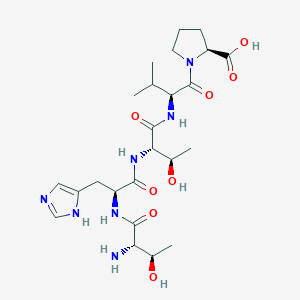
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
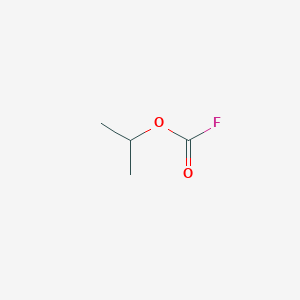

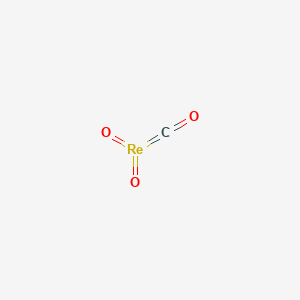
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
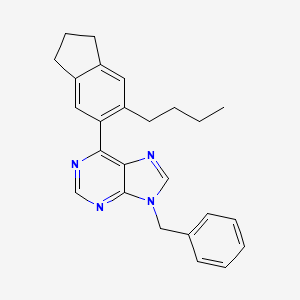
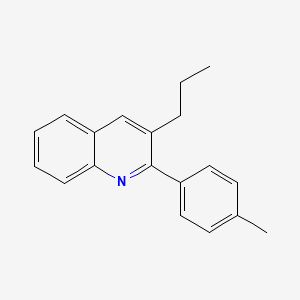
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
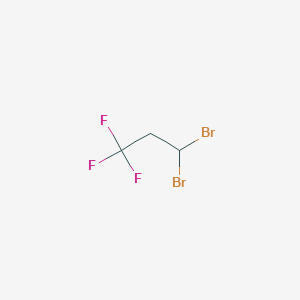
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
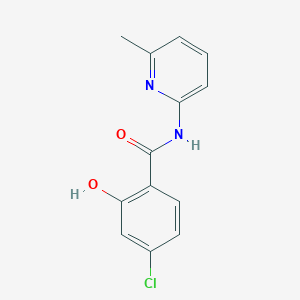
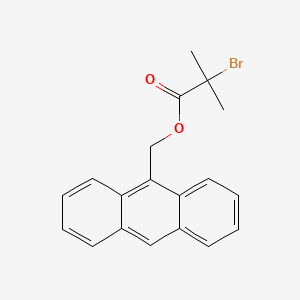
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
